molecular formula C9H7BrN4O B14770967 4-Amino-7-bromocinnoline-3-carboxamide

4-Amino-7-bromocinnoline-3-carboxamide

Cat. No.: B14770967
M. Wt: 267.08 g/mol
InChI Key: QIHVDYPNHBKJAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-bromocinnoline-3-carboxamide typically involves the bromination of cinnoline derivatives followed by amination and carboxamidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination, amination, and amidation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-bromocinnoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-7-bromocinnoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-bromocinnoline-3-carboxamide involves its interaction with various molecular targets. The amino and carboxamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-bromocinnoline-3-carboxamide is unique due to the specific positioning of the bromine atom at the 7-position, which can influence its reactivity and interaction with other molecules. This unique positioning can result in different biological activities and chemical properties compared to its isomers .

Properties

Molecular Formula

C9H7BrN4O

Molecular Weight

267.08 g/mol

IUPAC Name

4-amino-7-bromocinnoline-3-carboxamide

InChI

InChI=1S/C9H7BrN4O/c10-4-1-2-5-6(3-4)13-14-8(7(5)11)9(12)15/h1-3H,(H2,11,13)(H2,12,15)

InChI Key

QIHVDYPNHBKJAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=C2N)C(=O)N

Origin of Product

United States

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